2-Acetyl-5-aminoisonicotinic acid
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Overview
Description
2-Acetyl-5-aminoisonicotinic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. It features both an acetyl group and an amino group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in the fields of organic synthesis, medicinal chemistry, and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-aminoisonicotinic acid typically involves the acetylation of 5-aminoisonicotinic acid. One common method is the reaction of 5-aminoisonicotinic acid with acetic anhydride under reflux conditions. The reaction proceeds as follows:
[ \text{5-Aminoisonicotinic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
This reaction is usually carried out in the presence of a catalyst such as pyridine to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-aminoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
2-Acetyl-5-aminoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-aminoisonicotinic acid involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The amino group can form hydrogen bonds and participate in various biochemical interactions. These properties enable the compound to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoisonicotinic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acetylpyridine: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological molecules.
5-Aminoisonicotinic acid: Lacks the acetyl group, limiting its applications in organic synthesis.
Uniqueness
2-Acetyl-5-aminoisonicotinic acid is unique due to the presence of both the acetyl and amino groups on the pyridine ring
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-acetyl-5-aminopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)7-2-5(8(12)13)6(9)3-10-7/h2-3H,9H2,1H3,(H,12,13) |
InChI Key |
BDGJBFSBTIZOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C(=C1)C(=O)O)N |
Origin of Product |
United States |
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